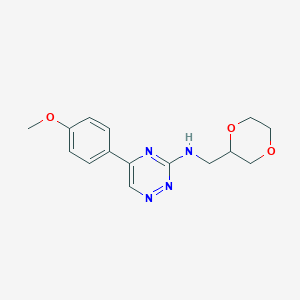
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine, commonly known as DMMA, is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in scientific research, including its use as a fluorescent probe, a photoaffinity label, and a ligand for protein binding studies.
作用机制
The mechanism of action of DMMA is not fully understood. It is believed to act as a reversible inhibitor of enzymes that contain amino groups. DMMA has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and papain. DMMA may also interact with proteins through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes that contain amino groups, which can affect the metabolism of biological molecules. DMMA has also been shown to bind to proteins, which can affect their function. DMMA has been shown to have low toxicity in vitro, but its toxicity in vivo is not known.
实验室实验的优点和局限性
DMMA has several advantages for lab experiments. It is a fluorescent probe that can be used to detect the presence of amino groups in biological molecules. It is also a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. DMMA has been shown to bind to several proteins, making it a useful ligand for studying protein binding. However, DMMA has several limitations. It is not stable in aqueous solutions and can degrade over time. DMMA is also sensitive to pH, temperature, and light, which can affect its properties.
未来方向
There are several future directions for research on DMMA. One area of research is the development of new synthetic methods for DMMA that can improve its yield and purity. Another area of research is the study of the mechanism of action of DMMA, which can provide insight into its potential applications in scientific research. Future research can also focus on the development of new applications for DMMA, such as its use as a drug delivery system or a biosensor for detecting amino groups in biological molecules.
Conclusion:
DMMA is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe, a photoaffinity label, and a ligand for protein binding studies. DMMA has several advantages for lab experiments, but also has limitations. Future research can focus on the development of new synthetic methods, the study of the mechanism of action, and the development of new applications for DMMA.
合成方法
The synthesis of DMMA involves the reaction of 4-methoxybenzylamine with cyanogen bromide to form the intermediate 4-methoxybenzylcyanide, which is then reacted with hydrazine hydrate to obtain the final product, DMMA. The yield of DMMA can be improved by using a solvent system consisting of acetonitrile and toluene.
科学研究应用
DMMA has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of amino groups in biological molecules. It is also a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. DMMA has been shown to bind to several proteins, including bovine serum albumin, human serum albumin, and lysozyme. DMMA has also been used as a ligand for studying the binding of small molecules to proteins.
属性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-20-12-4-2-11(3-5-12)14-9-17-19-15(18-14)16-8-13-10-21-6-7-22-13/h2-5,9,13H,6-8,10H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDCMKHZXVJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)NCC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)


![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
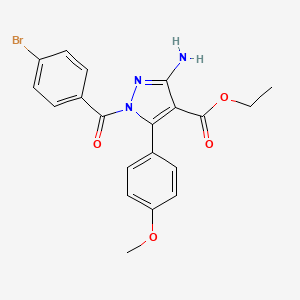
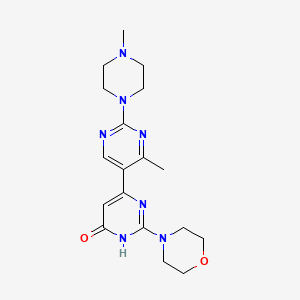
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
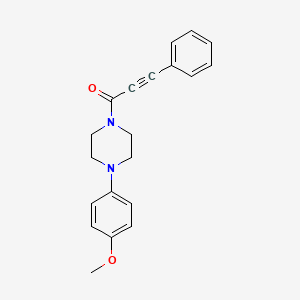
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
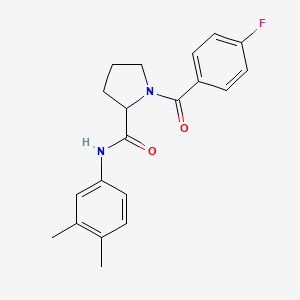
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)